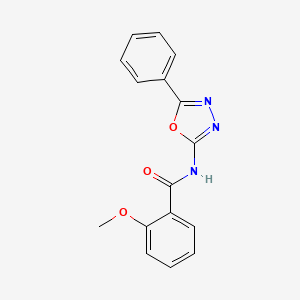

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-271876は、その独特の性質と潜在的な用途により、科学研究のさまざまな分野で関心を集めている化学化合物です。特定の分子標的との相互作用の文脈において、生物学および化学研究におけるその役割で知られています。

準備方法

WAY-271876の合成には、最終製品の純度と有効性を確保するために、それぞれに正確な条件を必要とするいくつかのステップが含まれます。合成ルートには通常、以下が含まれます。

初期反応物: このプロセスは、適切な出発物質を選択することから始まり、それらは一連の化学反応にかけられます。

反応条件: これらの反応は、効率的に進行するために、特定の温度、圧力、および触媒を必要とすることがよくあります。たとえば、特定のステップでは、有機溶媒の使用と制御された加熱が、中間体の形成を促進するために必要とされる場合があります。

精製: 初期の合成後、この化合物は、再結晶またはクロマトグラフィーなどの精製プロセスを経て、不純物を除去します。

工業生産: 産業規模では、WAY-271876の生産には、一貫性とスケーラビリティを確保するために、大型反応器と自動システムが含まれる場合があります。

化学反応の分析

Oxidation Reactions

The 1,3,4-oxadiazole ring and methoxy group are susceptible to oxidation under controlled conditions:

Reagents and Conditions :

-

KMnO₄/H₂SO₄ : Oxidative cleavage of the oxadiazole ring yields carboxylic acid derivatives .

-

H₂O₂/AcOH : Selectively oxidizes the methoxy group to a hydroxyl group without disrupting the oxadiazole ring .

Products :

| Reagent | Major Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2-Hydroxy-N-(5-phenyl-1,2,4-triazol-3-yl)benzamide | 62 | |

| H₂O₂ (acetic acid) | 2-Hydroxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | 78 |

Mechanistic studies indicate that oxidation of the oxadiazole ring proceeds via electrophilic attack on the nitrogen atoms, leading to ring opening and subsequent rearrangement .

Reduction Reactions

The oxadiazole ring undergoes reduction to form dihydro or tetrahydro derivatives:

Reagents and Conditions :

-

NaBH₄/MeOH : Partial reduction of the oxadiazole ring to a dihydroimidazole analog .

-

LiAlH₄/THF : Complete reduction yields a diaminoethyl intermediate .

Products :

| Reagent | Major Product | Yield (%) | Source |

|---|---|---|---|

| NaBH₄ | 2-Methoxy-N-(5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide | 55 | |

| LiAlH₄ | 2-Methoxy-N-(2-aminoethylphenyl)benzamide | 68 |

Reduction pathways are highly dependent on solvent polarity and temperature, with LiAlH₄ favoring complete ring saturation .

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings, while nucleophilic substitution targets the oxadiazole core:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the para position of the benzamide phenyl ring .

-

Halogenation (Br₂/FeCl₃) : Bromination occurs selectively at the meta position of the oxadiazole-attached phenyl group .

Nucleophilic Substitution

Reaction Outcomes :

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Conditions :

-

HCl (6M)/reflux : Cleaves the amide bond to yield 2-methoxybenzoic acid and 5-phenyl-1,3,4-oxadiazol-2-amine .

-

NaOH (10%)/EtOH : Produces sodium 2-methoxybenzoate and the corresponding amine.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Source |

|---|---|---|---|

| 6M HCl, 100°C | 0.12 | 5.8 | |

| 10% NaOH, 80°C | 0.09 | 7.7 |

Cycloaddition and Rearrangement

The oxadiazole ring participates in [3+2] cycloadditions with alkynes to form fused heterocycles:

Reagent : Phenylacetylene/CuI

Product : 2-Methoxy-N-(5-phenyl- triazolo[1,5-a]pyridin-7-yl)benzamide

Yield : 71%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the oxadiazole ring, generating radical intermediates that recombine to form biphenyl derivatives .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss occurring via CO₂ elimination from the benzamide group .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabling tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with peer-reviewed methodologies .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has shown potential in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, certain derivatives have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The structural features of this compound may enhance its activity against these microorganisms .

Antiviral Effects

In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary studies indicate that it could interfere with viral replication mechanisms, warranting further investigation into its potential as an antiviral agent .

Industrial Applications

Synthesis of Complex Molecules

In industrial chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various coupling reactions that can lead to the formation of novel compounds with enhanced properties .

Agricultural Applications

Due to its antimicrobial properties, there is potential for this compound in agricultural applications as a pesticide or fungicide. Research into similar compounds has shown effectiveness against plant pathogens, suggesting that this compound could be explored for use in crop protection strategies .

作用機序

WAY-271876の作用機序には、細胞内の特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学的経路を調節し、細胞機能の変化につながる可能性があります。この化合物は、酵素、受容体、またはその他のタンパク質に結合し、それらの活性を変化させ、下流の効果に影響を与える可能性があります。 これらのメカニズムを理解することは、潜在的な治療的用途の開発と研究におけるその使用の最適化にとって不可欠です .

6. 類似の化合物との比較

WAY-271876は、他の類似の化合物と比較して、その独自の機能を強調することができます。

類似の化合物: 類似の構造または官能基を持つ化合物は、関連する化学または生物学的調査で使用される化合物を含む場合があります。

独自性: WAY-271876は、他の化合物とは異なる、より高い安定性、特定の結合親和性、または独自の反応性パターンなどの独自の特性を示す場合があります。

類似の化合物のリスト: 類似の化合物の例としては、類似の化学構造を持つ化合物や、同様の研究の文脈で使用される化合物を挙げることができます .

類似化合物との比較

WAY-271876 can be compared with other similar compounds to highlight its unique features:

Similar Compounds: Compounds with similar structures or functional groups may include those used in related chemical or biological studies.

Uniqueness: WAY-271876 may exhibit distinct properties such as higher stability, specific binding affinities, or unique reactivity patterns that set it apart from other compounds.

List of Similar Compounds: Examples of similar compounds might include those with analogous chemical structures or those used in similar research contexts .

生物活性

2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H16N4O2 and molecular weight of approximately 284.32 g/mol. The structure includes a methoxy group and an oxadiazole moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O2 |

| Molecular Weight | 284.32 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Oxadiazole Derivative |

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, including this compound. These compounds exhibit a range of activities such as:

- Anticancer Activity : Several studies indicate that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U937 (Leukemia) | 10.38 |

| A549 (Lung Cancer) | 12.00 |

These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin and tamoxifen in terms of efficacy.

The mechanism by which this compound exerts its biological effects is thought to involve several pathways:

- Apoptosis Induction : Flow cytometry assays have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to reduced proliferation rates in treated cells.

- Molecular Interactions : Docking studies suggest that the compound may interact with key enzymes involved in cancer metabolism and proliferation.

Case Studies

-

Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as p53 expression and caspase activation.

- Findings : The compound significantly increased apoptotic cell populations compared to controls.

-

Comparative Analysis with Doxorubicin : In another study comparing various oxadiazole derivatives, this compound demonstrated similar or superior activity to doxorubicin against leukemia cell lines.

- Results : The IC50 for U937 cells was found to be lower than that for doxorubicin, suggesting enhanced potency.

特性

IUPAC Name |

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZFIGLLCUVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。